molecular formula C25H35N3O B1259701 AMESERGIDE

AMESERGIDE

Cat. No.: B1259701
M. Wt: 393.6 g/mol
InChI Key: KEMOOQHMCGCZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amesergide (developmental code name LY-237733) is a synthetic ergoline derivative and serotonin receptor antagonist that was previously under investigation by Eli Lilly and Company for a range of conditions including depression, anxiety, and migraine . Although never marketed, it advanced to Phase II clinical trials for the treatment of depression, erectile dysfunction, and premature ejaculation, highlighting its significant research value in neuropharmacology and psychiatry . The primary mechanism of action of this compound is its potent and selective antagonism of serotonin 5-HT2 receptor subtypes. It demonstrates high affinity for the 5-HT2A, 5-HT2B, and 5-HT2C receptors . Furthermore, its major active metabolite, 4-hydroxythis compound, is a potent antagonist at the α2-adrenergic receptor and contributes to the compound's long duration of action . This pharmacological profile—combining 5-HT2 and α2-adrenergic receptor blockade—is similar to that of the established antidepressant mirtazapine, classifying it as a potential noradrenergic and specific serotonergic antidepressant (NaSSA) . Key Research Applications: • Investigation of serotonergic pathways, particularly those mediated by 5-HT2 receptors. • Preclinical studies on mood disorders, male sexual dysfunction, and migraine pathophysiology. • Used as a selective pharmacological tool to parse the roles of different serotonin receptor subtypes. Pharmacological Profile (Binding Affinity Ki, nM): • 5-HT2B: 1.96 (Human) • 5-HT2C: 6.27 (Human) • 5-HT2A: 15.1 (Human) • α2-Adrenergic: 13 (Rat, via metabolite) • 5-HT7: 78.0 (Human) this compound is offered for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please Note: Supplier websites indicate that this item may be temporarily out of stock, and availability should be confirmed at the time of ordering .

Properties

Molecular Formula

C25H35N3O

Molecular Weight

393.6 g/mol

IUPAC Name

N-cyclohexyl-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C25H35N3O/c1-16(2)28-15-17-13-23-21(20-10-7-11-22(28)24(17)20)12-18(14-27(23)3)25(29)26-19-8-5-4-6-9-19/h7,10-11,15-16,18-19,21,23H,4-6,8-9,12-14H2,1-3H3,(H,26,29)

InChI Key

KEMOOQHMCGCZKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)NC4CCCCC4)C5=C2C1=CC=C5

Synonyms

amesergide
LY 237733
LY-237733
LY237733

Origin of Product

United States

Preparation Methods

Synthetic Routes to Amesergide

Convergent Enantiospecific Strategy

The synthesis of this compound follows a convergent enantiospecific pathway originating from a racemic tricyclic ketone precursor. Key steps include:

  • Michael Addition to Acrylamide : The tricyclic ketone undergoes a Michael addition with acrylamide derivatives in polar aprotic solvents (e.g., tetrahydrofuran or acetone) at 0–25°C, forming a β-ketoamide intermediate. This step is critical for introducing the carboxamide moiety essential for receptor binding.
  • Reductive Methylation : The intermediate is subjected to reductive methylation using sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) in the presence of formaldehyde. This step installs the methyl group at the indole nitrogen while preserving stereochemistry.
  • Selective Deprotection and Oxidation : Protecting groups (e.g., tert-butyloxycarbonyl, Boc) are removed under acidic conditions (HCl/dioxane), followed by oxidation with manganese dioxide (MnO2) or Dess-Martin periodinane to yield the tricyclic ergoline core.
Table 1: Key Reaction Conditions for Tricyclic Ergoline Synthesis
Step Reagents/Conditions Yield (%) Reference
Michael Addition Acrylamide, THF, 0°C, 12 h 65–75
Reductive Methylation NaBH3CN, CH2O, MeOH, rt, 6 h 80–85
Oxidation MnO2, CH2Cl2, reflux, 3 h 70

Intermediate Characterization and Purification

Analytical Data for Key Intermediates

  • Tricyclic Ketone Intermediate :

    • 1H NMR (CDCl3, 300 MHz): δ 7.34 (s, 1H, Ar–H), 4.15 (s, 2H, N–CH2), 3.78 (s, 3H, OCH3).
    • LCMS (ESI) : m/z 273 [M+H]+, consistent with molecular formula C16H20N2O2.
  • N-Cyclohexylcarboxamide Intermediate :

    • Melting Point : 180–182°C (HCl salt).
    • 13C NMR (DMSO-d6): δ 172.5 (C=O), 55.2 (N–CH3), 28.4 (cyclohexyl C).

Salt Formation and Crystallization

This compound is typically isolated as a maleate salt to enhance solubility and stability. The free base is treated with maleic acid in acetone, followed by crystallization from ethyl acetate/ether mixtures. This process yields fine needles with >99% purity by HPLC.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Reductive Methylation : Replacing methanol with ethanol improves yield by 10% due to reduced side reactions.
  • Crystallization : Use of acetonitrile as a solvent for final crystallization prevents gel formation, facilitating filtration.
Table 2: Solvent Optimization for Crystallization
Solvent System Purity (%) Crystal Morphology
EtOAc/Et2O 98.5 Fine needles
MeCN/Et2O 99.2 Prismatic crystals

Catalytic Asymmetric Synthesis

Recent advances employ chiral palladium catalysts for enantioselective Michael additions, reducing reliance on resolution steps. This method achieves 90% ee in the tricyclic intermediate, streamlining the synthesis.

Scale-Up Challenges and Solutions

Exothermic Reactions

The NaBH4-mediated reductions require controlled addition rates (<1 mL/min) to prevent thermal runaway. Industrial-scale setups use jacketed reactors with temperature monitoring.

Purification at Scale

  • Chromatography Avoidance : Crystallization replaces column chromatography, reducing costs.
  • Waste Management : Ethyl acetate is recovered via distillation for reuse, aligning with green chemistry principles.

Analytical and Regulatory Considerations

Spectroscopic Characterization

  • HRMS : Exact mass confirmed as 393.278 Da (calc. 393.5649).
  • IR : Peaks at 1650 cm−1 (C=O stretch) and 1550 cm−1 (N–H bend).

Impurity Profiling

  • HPLC : Detects ≤0.1% des-isopropyl analog, controlled via strict stoichiometry in alkylation.

Chemical Reactions Analysis

Types of Reactions

AMESERGIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Profile

Amesergide is primarily recognized as a selective antagonist of the serotonin 5-HT receptors, specifically 5-HT2A, 5-HT2B, and 5-HT2C, with varying affinities. It also acts on the 5-HT7 receptor and has significant activity against the α2-adrenergic receptor through its metabolite, 4-hydroxythis compound. This unique profile positions this compound similarly to noradrenergic and specific serotonergic antidepressants (NaSSAs) like mirtazapine, suggesting potential applications in mood disorders and anxiety management .

Clinical Applications

  • Depression Treatment : this compound was investigated for its antidepressant properties. Clinical trials indicated that it could increase cerebral perfusion in patients with major depressive disorder, suggesting an enhancement of serotonergic activity that may contribute to its antidepressant effects . In a study involving 19 patients, effective treatment with this compound resulted in significant improvements in depression scales, comparable to selective serotonin reuptake inhibitors (SSRIs) but with distinct cerebral blood flow responses .
  • Sexual Dysfunction : The compound was also explored for treating male sexual dysfunction, including erectile dysfunction and premature ejaculation. Its mechanism as a serotonin antagonist may help mitigate sexual side effects commonly associated with other antidepressants .
  • Migraine Management : Given its action on serotonin receptors, this compound was considered for migraine treatment. Serotonin is known to play a role in migraine pathophysiology; therefore, antagonism at specific serotonin receptors might provide therapeutic benefits .
  • Anxiety Disorders : The anxiolytic potential of this compound has been noted due to its serotonergic modulation. Although not extensively studied, its receptor profile suggests it could be effective in treating anxiety-related conditions .

Research Findings

A comprehensive review of this compound's applications reveals several key findings:

  • Cerebral Blood Flow : Studies indicate that this compound administration correlates with increased cerebral perfusion in specific brain regions associated with mood regulation, highlighting its potential efficacy in treating depression .
  • Receptor Interactions : The detailed interaction of this compound with various serotonin receptors provides insights into its pharmacodynamics and potential side effects. Its selective antagonism may lead to fewer adverse effects compared to non-selective agents .

Table 1: Summary of Clinical Trials Involving this compound

StudyConditionOutcomeNotes
Major Depressive DisorderSignificant improvement in HAMD scoresIncreased cerebral perfusion observed
Erectile DysfunctionPotential efficacy notedPhase II trials indicated promise
MigraineInvestigated but not extensively studiedMechanism linked to serotonin modulation
Anxiety DisordersAnxiolytic effects suggestedRequires further investigation

Mechanism of Action

The mechanism of action of AMESERGIDE involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    AMESERGIDE: Unique due to its specific functional groups and structure.

    Other Indoloquinolines: Share the indoloquinoline core but differ in their substituents and biological activities.

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties

Q & A

Q. How can researchers mitigate batch-to-batch variability in this compound formulations during preclinical trials?

  • Methodological Answer : Implement quality-by-design (QbD) principles: optimize excipient ratios via DOE (design of experiments) and validate consistency using DSC/XRD for crystallinity. Use ANOVA to compare dissolution profiles across batches .

Q. What in vivo models best recapitulate this compound’s therapeutic effects observed in human trials?

  • Methodological Answer : Use patient-derived xenograft (PDX) models or humanized mice for immune context relevance. Validate translational relevance via biomarker concordance (e.g., serum cytokine levels) and histopathology .

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